2-cyano-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-cyano-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with the molecular formula C₇H₇N₃O₂. It is a derivative of cyanoacetamide and isoxazole, featuring a cyano group and a methyl-substituted isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole-3-amine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methylisoxazole-3-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like phenacyl bromide and catalysts such as triethylamine in ethanol.
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed
Cyclocondensation: Formation of pyrrole derivatives.
Substitution: Formation of substituted cyanoacetamides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-cyano-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive heterocycles with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1, N2-bis(5-methylisoxazol-3-yl)oxalamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-cyano-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of both a cyano group and a methyl-substituted isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-cyano-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPLAOWLKSXYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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